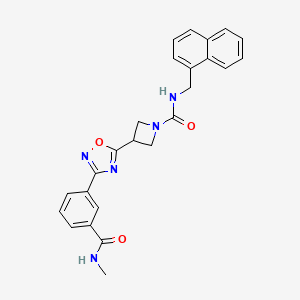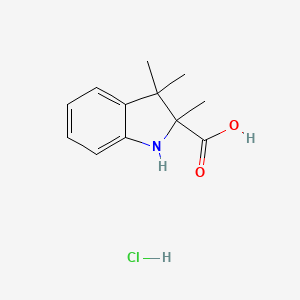
2,3,3-Trimethyl-1H-indole-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3,3-Trimethyl-1H-indole-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2402828-70-8 . It has a molecular weight of 241.72 . It is typically in the form of a powder .
Physical and Chemical Properties Analysis
“this compound” is typically in the form of a powder . It has a molecular weight of 241.72 .Scientific Research Applications
Indole Synthesis and Classification The study and classification of indole synthesis, including methods for preparing 2,3,3-Trimethyl-1H-indole and its derivatives, have been extensively reviewed. Indole alkaloids, like the one , are of significant interest due to their complex structure and potential biological activities. A comprehensive framework classifying all indole syntheses has been developed, highlighting the diversity in strategies employed to construct the indole nucleus. This classification aids in understanding the synthetic pathways and facilitates discovering both historical and contemporary approaches to indole construction, including 2,3,3-Trimethyl-1H-indole derivatives (Taber & Tirunahari, 2011).
Biocatalyst Inhibition by Carboxylic Acids Carboxylic acids' role as biocatalyst inhibitors highlights the importance of understanding their effects on microbial systems. This review emphasizes the impact of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are pivotal in fermentative production. The insights into metabolic engineering strategies to enhance microbial robustness against carboxylic acid inhibition are crucial for optimizing fermentation processes, potentially relevant for producing derivatives of 2,3,3-Trimethyl-1H-indole-2-carboxylic acid (Jarboe et al., 2013).
Antioxidant Properties of Hydroxycinnamic Acids The antioxidant activities of hydroxycinnamic acids (HCAs), which share a structural resemblance to 2,3,3-Trimethyl-1H-indole-2-carboxylic acid, have been studied for their structure-activity relationships (SARs). These studies reveal the crucial role of structural features, such as unsaturated bonds and hydroxy groups, in determining antioxidant potency. Understanding these relationships can guide the synthesis of more effective antioxidant molecules, potentially applicable to derivatives of 2,3,3-Trimethyl-1H-indole-2-carboxylic acid for managing oxidative stress-related conditions (Razzaghi-Asl et al., 2013).
Organic Corrosion Inhibitors The application of carboxylic acids as organic corrosion inhibitors for industrial cleaning highlights their potential in protecting metals from acidic solutions. The study reviews the use of various organic acids, including the potential use of indole-2-carboxylic acid derivatives, in inhibiting metallic corrosion. These findings underscore the broad applicability of carboxylic acids beyond biological systems, extending to industrial and environmental protection (Goyal et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3,3-trimethyl-1H-indole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-11(2)8-6-4-5-7-9(8)13-12(11,3)10(14)15;/h4-7,13H,1-3H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUQPXJRGOFWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1(C)C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402828-70-8 |
Source


|
| Record name | 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone](/img/structure/B2646454.png)
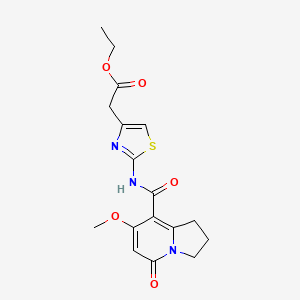

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2646460.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2646463.png)
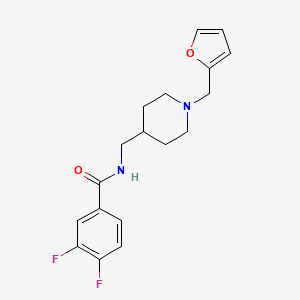
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
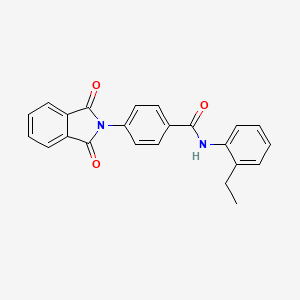
![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646468.png)
![2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid](/img/structure/B2646470.png)
![3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2646471.png)
![(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B2646472.png)
![2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2646473.png)
